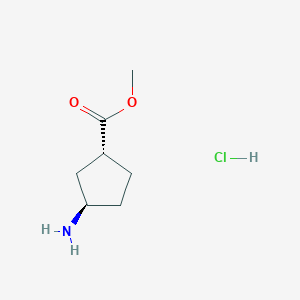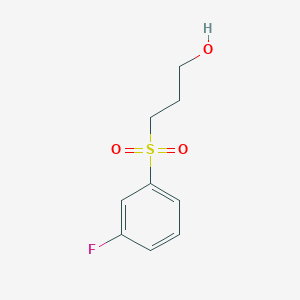
3-(3-Fluorophenylsulfonyl)propan-1-ol
Vue d'ensemble
Description
3-(3-Fluorophenylsulfonyl)propan-1-ol, or 3-FPS, is an organosulfur compound that has found a variety of uses in scientific research. It is a useful reagent for organic synthesis and has been used in a range of biochemical and physiological studies.
Applications De Recherche Scientifique
Dopamine Transporter Affinity and Metabolic Stability
The compound 3-(3-Fluorophenylsulfonyl)propan-1-ol and its structural analogs have been investigated for their binding affinities at the dopamine transporter (DAT), serotonin transporter, and sigma1 receptors. These compounds demonstrate potential therapeutic implications in the treatment of psychostimulant use disorders due to their atypical inhibitory effects on the dopamine transporter. For instance, one study found that a structurally related compound exhibited effective reduction in the reinforcing effects of cocaine and methamphetamine in rats, without showing psychostimulant behaviors itself. This indicates a promising direction for developing treatments targeting dopamine-related disorders (Slack et al., 2020).
Beta-Adrenergic Blocking Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their beta-adrenergic blocking properties. These compounds showed significant potency when tested intravenously in anesthetized rats. Notably, some of these compounds displayed cardioselectivity, distinguishing them from other beta-blockers based on heterocyclic moieties (Large & Smith, 1982).
Antipsychotic Potential
Certain derivatives of this compound have demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. For instance, a related compound showed significantly lower propensity for neurological side effects in rats compared to its activity in behavioral tests predictive of antipsychotic efficacy, suggesting its potential as a treatment with reduced side effects (Wise et al., 1985).
Beta-Adrenergic Receptor Imaging
Isomers of fluoropropranolol, which share structural similarities with this compound, have been used in the synthesis of ligands for the beta-adrenergic receptor, showing potential for receptor-mediated imaging in receptor-rich tissue. This suggests possible applications in diagnostic imaging and research on cardiovascular diseases (Tewson et al., 1999).
Anti-Inflammatory Agent Metabolism
A study on FPP-3, a compound with an anti-inflammatory propenone moiety similar to this compound, identified different metabolites in rats, providing insights into its metabolism and potential anti-inflammatory properties (Lee et al., 2007).
Selective Androgen Receptor Modulator Pharmacokinetics
Compounds related to this compound have been examined for their pharmacokinetics and metabolism as selective androgen receptor modulators (SARMs), indicating their potential in treating androgen-dependent diseases (Wu et al., 2006).
Serotonergic Function Modulation
Compounds structurally related to this compound have been studied for their potential as antidepressants due to their high affinity for the serotonin transporter and 5-HT1A receptors, highlighting their potential in treating central nervous system disorders (Romero et al., 2003).
Mécanisme D'action
The mechanism of action for “3-(3-Fluorophenylsulfonyl)propan-1-ol” is not available as it is primarily used for research purposes.
Safety and Hazards
The safety data sheet (SDS) for “3-(3-Fluorophenylsulfonyl)propan-1-ol” provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)sulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOISEQFLJAKXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


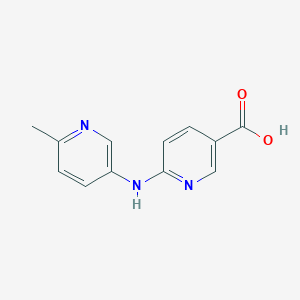
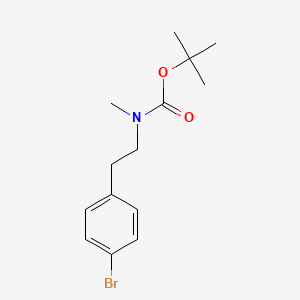

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
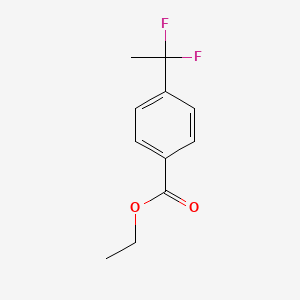
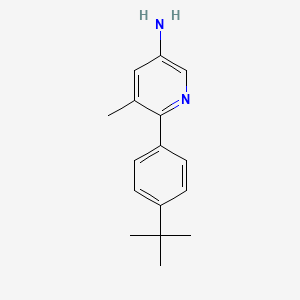

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
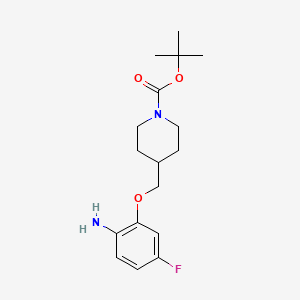
![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)

